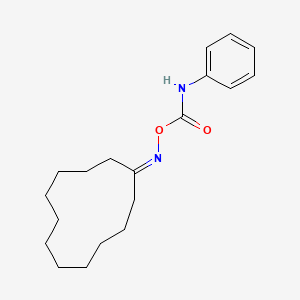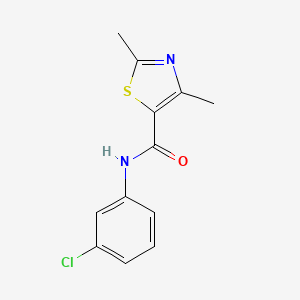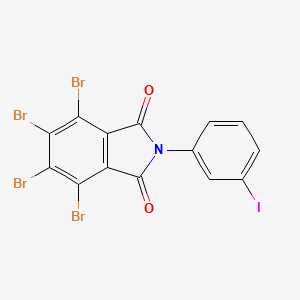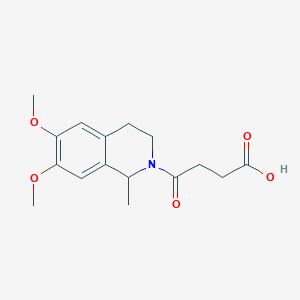
cyclododecanone O-(anilinocarbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecanone O-(anilinocarbonyl)oxime (CADOC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CADOC is a white crystalline powder that is soluble in organic solvents and has a melting point of 123-125°C. It is also known as 4-(phenylamino) cyclo-dodecane-1-carboximidamide oxime.
Mecanismo De Acción
The mechanism of action of CADOC is not fully understood. However, it is believed that CADOC acts as a chelating agent, forming complexes with metal ions. This property makes it useful in the determination of metal ions in solution.
Biochemical and Physiological Effects:
CADOC has been shown to have no significant toxic effects on cells and tissues. However, its effects on living organisms have not been extensively studied. Therefore, its safety for use in humans is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CADOC has several advantages for use in laboratory experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water and its potential toxicity to living organisms.
Direcciones Futuras
There are several future directions for research on CADOC. One potential area of research is the development of new synthetic methods for CADOC that are more efficient and cost-effective. Another area of research is the study of the potential applications of CADOC in the field of medicine, such as its use as a diagnostic tool for metal ion imbalances in the body. Additionally, the safety and toxicity of CADOC in living organisms need to be further investigated to determine its potential for use in humans.
In conclusion, Cyclododecanone O-(anilinocarbonyl)oxime (CADOC) is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CADOC in various fields.
Métodos De Síntesis
The synthesis of CADOC involves the reaction of cyclododecanone with aniline and hydroxylamine hydrochloride. The reaction takes place in the presence of a catalyst such as sodium acetate and acetic acid. The resulting product is then purified by recrystallization to obtain pure CADOC.
Aplicaciones Científicas De Investigación
CADOC has been extensively studied for its potential applications in various fields such as organic synthesis, analytical chemistry, and biomedical research. It has been used as a reagent for the determination of various metal ions in solution. CADOC has also been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Propiedades
IUPAC Name |
(cyclododecylideneamino) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(20-17-13-11-8-12-14-17)23-21-18-15-9-6-4-2-1-3-5-7-10-16-18/h8,11-14H,1-7,9-10,15-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUCKCULMNTSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)NC2=CC=CC=C2)CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)


![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)

![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)
